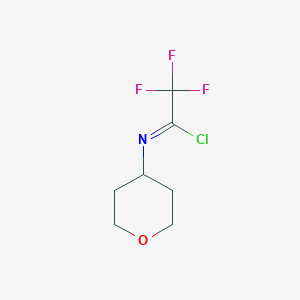
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride is a chemical compound characterized by the presence of trifluoromethyl, oxanyl, and carbonimidoyl chloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride typically involves the reaction of oxan-4-ylamine with 2,2,2-trifluoroethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonimidoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new bonds at the carbonimidoyl group.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an amine can yield the corresponding amidine, while reaction with an alcohol can produce an ester.
Applications De Recherche Scientifique
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group can enhance the compound’s reactivity and stability, while the oxanyl group can participate in hydrogen bonding and other interactions. Molecular targets and pathways involved in its action include enzyme active sites and nucleophilic centers in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A compound with similar reactivity due to the presence of an ester and keto group.
Acetylacetone: Known for its keto-enol tautomerism and similar reactivity in nucleophilic substitution reactions.
Diketene: Used in similar synthetic applications due to its reactive carbonyl groups.
Uniqueness
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s reactivity. Additionally, the oxanyl group provides opportunities for hydrogen bonding and other interactions, making this compound versatile in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H9ClF3NO |
|---|---|
Poids moléculaire |
215.60 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(oxan-4-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C7H9ClF3NO/c8-6(7(9,10)11)12-5-1-3-13-4-2-5/h5H,1-4H2 |
Clé InChI |
DMVKHWWJMLIEPG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















